Ethyl 3-(m-bromophenoxy)propionate
Description
Ethyl 3-(m-bromophenoxy)propionate is an ester derivative featuring a meta-brominated phenoxy group attached to a propionate backbone. This article compares these analogues to infer trends in behavior and applications.
Properties
Molecular Formula |
C11H13BrO3 |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
ethyl 3-(3-bromophenoxy)propanoate |
InChI |
InChI=1S/C11H13BrO3/c1-2-14-11(13)6-7-15-10-5-3-4-9(12)8-10/h3-5,8H,2,6-7H2,1H3 |
InChI Key |
UYNBXYXOPMSTCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCOC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Phenyl Propanoates
Compounds with bromine substituents in different positions on the phenyl ring (ortho, meta, para) or alternative functional groups (e.g., amino, methyl) provide critical comparative
Key Observations :
- Functional Groups: Amino-substituted derivatives (e.g., Ethyl 3-[(3,5-dimethylphenyl)amino]propionate) form centrosymmetric dimers via N–H⋯O hydrogen bonds , enhancing thermal stability.
Physicochemical Properties Comparison
Physical Properties
Notes:
Crystallographic Data
- Ethyl 3-[(3,5-dimethylphenyl)amino]propionate: Crystallizes in a tetragonal system (space group I4/m) with unit cell dimensions a = 19.938 Å, c = 7.0367 Å . Hydrogen bonding creates dimeric structures, enhancing stability .
- Contrast with Brominated Derivatives: Bromophenyl propionates (e.g., Ethyl 3-(2-bromophenyl)propionate) lack strong hydrogen-bond donors, leading to less ordered crystal packing .
Chemical Reactivity
- Synthetic Utility: Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate is a key intermediate in quinolone antibiotic synthesis, underscoring the versatility of propionate esters in medicinal chemistry.
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